5,7-Difluoro-2-(4-fluorophenyl)-1h-indole

Medicinal Chemistry Physicochemical Profiling Fluorine Chemistry

5,7-Difluoro-2-(4-fluorophenyl)-1H-indole is a tri-fluorinated indole building block (C14H8F3N, MW 247.22). The compound features a vicinal (5,7-) difluoro substitution pattern on the indole core combined with a para-fluorophenyl group at the 2-position, creating a distinctive fluorine arrangement that simultaneously modulates electronic character, lipophilicity, and metabolic stability relative to mono-fluorinated or non-fluorinated indole analogues.

Molecular Formula C14H8F3N
Molecular Weight 247.21 g/mol
CAS No. 901188-04-3
Cat. No. B8237108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Difluoro-2-(4-fluorophenyl)-1h-indole
CAS901188-04-3
Molecular FormulaC14H8F3N
Molecular Weight247.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC3=CC(=CC(=C3N2)F)F)F
InChIInChI=1S/C14H8F3N/c15-10-3-1-8(2-4-10)13-6-9-5-11(16)7-12(17)14(9)18-13/h1-7,18H
InChIKeyHYMAELHWXZVYTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Difluoro-2-(4-fluorophenyl)-1H-indole (CAS 901188-04-3): Core Physicochemical and Structural Identity for Procurement Specification


5,7-Difluoro-2-(4-fluorophenyl)-1H-indole is a tri-fluorinated indole building block (C14H8F3N, MW 247.22) [1]. The compound features a vicinal (5,7-) difluoro substitution pattern on the indole core combined with a para-fluorophenyl group at the 2-position, creating a distinctive fluorine arrangement that simultaneously modulates electronic character, lipophilicity, and metabolic stability relative to mono-fluorinated or non-fluorinated indole analogues [2]. It is commercially available from multiple vendors at ≥97% purity (typical purity range 97–98% ), and is classified as a fluorinated pharmaceutical intermediate for research and further manufacturing use .

Why 5,7-Difluoro-2-(4-fluorophenyl)-1H-indole Cannot Be Replaced by Generic Indole Analogues: Structural Differentiation That Drives Procurement Decisions


The 5,7-difluoro-2-(4-fluorophenyl)-1H-indole scaffold embodies a specific fluorine patterning that cannot be replicated by simply substituting individual mono-fluoroindoles or non-fluorinated 2-phenylindoles. The vicinal 5,7-difluoro arrangement produces a markedly different lipophilicity profile compared to gem-difluoro or mono-fluoro counterparts, as experimentally confirmed in systematic fluorination patterning studies [1]. In the context of antiviral drug design, the 5,7-difluoroindole core has been validated as an effective bioisosteric replacement for the 7-azaindole scaffold of the clinical candidate Pimodivir, with the 7-fluoro substituent forming a critical hydrogen-bond-like interaction (2.5 Å C–F···H2N–Lys376 distance) that single-fluorine or non-fluorinated indoles cannot engage [2]. Additionally, the triple-fluorine arrangement simultaneously enhances metabolic stability by blocking oxidative metabolism at multiple positions on the indole ring, reducing susceptibility to aldehyde oxidase-mediated degradation—a liability in previously described PB2 inhibitors [2]. Substituting a generic 2-(4-fluorophenyl)-1H-indole (CAS 782-17-2) or 5-fluoro-2-(4-fluorophenyl)-1H-indole (CAS 68290-34-6) would eliminate the 7-fluoro H-bond acceptor, alter the electronic distribution across the indole π-system, and remove the metabolic shielding conferred by the second fluorine, fundamentally changing the compound's drug-likeness and target engagement profile.

5,7-Difluoro-2-(4-fluorophenyl)-1H-indole (901188-04-3): Comparator-Based Quantitative Differentiation Evidence for Scientific Selection


Vicinal 5,7-Difluoro Substitution Confers Differentiated Lipophilicity and Physicochemical Profile vs. Gem-Difluoro and Mono-Fluoro Indole Analogues

Systematic fluorination patterning studies on 3-substituted indole derivatives have experimentally demonstrated that a vicinal (vic-) difluoro unit produces a marked decrease in lipophilicity compared to the gem-difluoro counterpart, while also differentially modulating aqueous solubility and metabolic stability [1]. The 5,7-difluoro substitution on the target compound represents a vicinal difluoro arrangement directly on the indole core, which is predicted to impart lower logP and potentially higher aqueous solubility relative to a hypothetical gem-difluoro (e.g., 5,5-difluoro) analogue. This physicochemical differentiation is critical because lipophilicity directly influences membrane permeability, plasma protein binding, and metabolic clearance—all key determinants of pharmacokinetic performance. In contrast, the mono-fluoro comparator 5-fluoro-2-(4-fluorophenyl)-1H-indole (CAS 68290-34-6, C14H9F2N, MW 229.22) lacks the second indole fluorine, resulting in higher electron density on the indole ring and a different lipophilicity/receptor-binding profile.

Medicinal Chemistry Physicochemical Profiling Fluorine Chemistry

5,7-Difluoroindole Core Validated as Bioisostere of 7-Azaindole in Influenza PB2 Inhibition with Nanomolar Antiviral Potency

The 5,7-difluoroindole scaffold—the core structure of the target compound—has been experimentally validated as an effective bioisosteric replacement for the 7-azaindole moiety of Pimodivir, a clinical-stage influenza PB2 inhibitor [1]. The 5,7-difluoroindole derivative 11a demonstrated potent cellular antiviral activity against three influenza A strains: A/Taiwan/1/86 (H1N1) IC50 = 11 nM, A/Virginia/3/1975 (H3N2) IC50 = 14 nM, and A/Puerto Rico/8/34 (H1N1) IC50 = 22 nM [1]. Biochemical binding affinity to the PB2 cap-binding domain was IC50 = 0.12 μM for influenza A (A/Victoria/3/1975) [1]. Critically, the crystal structure of 11a bound to the influenza A PB2 cap region (PDB deposited) revealed a close contact (2.5 Å) between the 7-fluoro substituent and the terminal amino group of Lys376, shorter than the corresponding 7-azaindole nitrogen–Lys376 distance of 3.4 Å in Pimodivir [1]. Furthermore, 11a was not at risk of metabolism via aldehyde oxidase, a significant advantage over previously described inhibitors in this class [1], and demonstrated a favorable oral pharmacokinetic profile with in vivo efficacy in mice [1].

Antiviral Drug Discovery Influenza PB2 Inhibitor Bioisostere Design

Triple-Fluorine Arrangement Enables Multi-Site Metabolic Shielding Compared to Mono-Fluorinated or Non-Fluorinated 2-Phenylindole Analogues

The target compound incorporates three fluorine atoms at strategically distinct positions: two on the indole core (5- and 7-positions) and one on the para-position of the 2-phenyl ring. This triple-fluorine arrangement provides multi-site metabolic shielding that is not achievable with the comparator 2-(4-fluorophenyl)-1H-indole (CAS 782-17-2; C14H10FN; MW 211.23), which contains only a single fluorine on the phenyl ring . The 5- and 7-fluoro substituents on the indole simultaneously block cytochrome P450-mediated oxidation at these positions, while the 4-fluorophenyl group prevents para-hydroxylation of the phenyl ring. In the PB2 inhibitor study, the 5,7-difluoroindole derivative 11a demonstrated that the 5,7-difluoro pattern specifically contributed to protection from aldehyde oxidase metabolism—a major clearance pathway for certain indole-containing compounds [1]. The non-fluorinated indole analogue 2-phenyl-1H-indole (CAS 948-65-2; C14H11N; MW 193.25) [2] lacks all three fluorine atoms, offering no metabolic shielding at any position, which would result in significantly higher intrinsic clearance.

Drug Metabolism Metabolic Stability Fluorine Blocking Strategy

Electron-Withdrawing Effect of Vicinal 5,7-Fluorines Modulates Indole NH Acidity and Receptor Binding vs. Electron-Richer Mono-Fluoro or Unsubstituted Indoles

The electron-withdrawing nature of fluorine atoms at the 5- and 7-positions of the indole core progressively acidifies the indole NH proton and decreases the electron density of the indole π-system relative to unsubstituted or mono-substituted analogues [1]. This electronic modulation has direct consequences for hydrogen-bond donor strength (indole NH as HBD), cation-π interaction potential, and susceptibility to electrophilic aromatic substitution—all relevant to receptor binding and chemical derivatization. In the PB2 inhibitor series, the 5,7-difluoroindole showed comparable potency to the 5-cyano-7-fluoroindole analogue (11d, IC50 = 0.08 μM for PB2 cap-binding), indicating that the electronic character of the 5-substituent can be further tuned using the target compound as a starting scaffold [2]. The comparator 2-(4-fluorophenyl)-1H-indole (CAS 782-17-2) lacks indole fluorination entirely, resulting in a more electron-rich indole ring with different NH acidity and π-stacking propensity . The mono-fluoro comparator 5-fluoro-2-(4-fluorophenyl)-1H-indole (CAS 68290-34-6) adds only one indole fluorine, providing intermediate electronic modulation but without the 7-fluoro H-bond acceptor capability .

Electronic Modulation pKa Tuning Structure-Activity Relationships

Indole-Based Sigma Receptor Ligand Scaffold: 2-(4-Fluorophenyl)indole Pharmacophore with Subnanomolar Affinity Potential Demonstrates the Privileged Nature of This Scaffold

The 2-(4-fluorophenyl)indole substructure present in the target compound forms the core pharmacophore of several high-affinity sigma receptor ligands. Research on indole-based sigma-2 receptor ligands has demonstrated that the 4-fluorophenyl substituent at the indole 2-position can produce subnanomolar binding affinity for sigma-2 sites [1]. Specifically, ligands incorporating a 4-fluorophenyl group at the indole nitrogen atom rendered very selective sigma-2 ligands with subnanomolar affinity [1]. The target compound, with its additional 5,7-difluoro substitution, provides a further functionalized scaffold for exploring sigma receptor SAR. In contrast, the classical TSPO ligand FGIN-1-27 (which incorporates the 2-(4-fluorophenyl)indole-3-acetamide motif) binds to TSPO (peripheral benzodiazepine receptor) with Ki = 5.0 nM , confirming that the 2-(4-fluorophenyl)indole framework engages translocator protein targets with high affinity. The 5,7-difluoro substitution on the target compound would be expected to further modulate both affinity and selectivity through electronic and steric effects on the indole core.

Sigma Receptor CNS Drug Discovery Ligand Design

Commercial Availability and Purity Consistency: Multi-Vendor Supply Chain with 97–98% Purity Enables Reproducible SAR Studies

5,7-Difluoro-2-(4-fluorophenyl)-1H-indole is available from multiple independent commercial vendors with consistent purity specifications (97–98%) . This multi-vendor availability reduces single-supplier dependency risk and facilitates competitive procurement. In comparison, the 5-fluoro mono-fluoro analogue (CAS 68290-34-6) shows more limited commercial availability with fewer listed suppliers and less standardized purity documentation . The non-fluorinated 2-(4-fluorophenyl)-1H-indole (CAS 782-17-2) is more widely available but lacks the differentiated physicochemical properties discussed above . The target compound is classified as a fluorinated pharmaceutical intermediate suitable for research and further manufacturing, with documented storage conditions (sealed dry, 2–8°C) and shipping information enabling proper supply chain management .

Chemical Procurement Building Block Supply Quality Control

5,7-Difluoro-2-(4-fluorophenyl)-1H-indole (901188-04-3): Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Scaffold for Next-Generation Influenza PB2 Cap-Binding Inhibitors via Bioisosteric Replacement of 7-Azaindole

The 5,7-difluoroindole core has been experimentally validated as a bioisostere of the 7-azaindole scaffold in Pimodivir, with the 5,7-difluoroindole derivative 11a demonstrating nanomolar antiviral potency (IC50 = 11–22 nM against three influenza A strains) and PB2 cap-binding affinity (IC50 = 0.12 μM) [1]. The crystal structure confirms that the 7-fluoro substituent engages Lys376 at a distance of 2.5 Å, serving as a weak hydrogen bond acceptor—a structural feature absent in mono-fluoro or non-fluorinated indoles [1]. Researchers developing novel influenza inhibitors should prioritize 5,7-difluoro-2-(4-fluorophenyl)-1H-indole as a key intermediate for synthesizing focused libraries of PB2 inhibitors, particularly those aiming to improve metabolic stability (the 5,7-difluoro pattern evades aldehyde oxidase metabolism) and oral pharmacokinetics [1].

Fluorine-Scanning SAR Probe for Sigma Receptor and TSPO Ligand Optimization

The 2-(4-fluorophenyl)indole pharmacophore is a privileged scaffold for sigma-2 receptor ligands with subnanomolar affinity [2] and TSPO agonists with low nanomolar binding (Ki = 5.0 nM for FGIN-1-27) . The 5,7-difluoro derivative provides a direct entry point for systematic fluorine-scanning SAR studies, enabling the investigation of how incremental fluorination of the indole core modulates sigma-1/sigma-2 selectivity, TSPO binding affinity, and physicochemical properties relevant to CNS penetration (lipophilicity, polar surface area) [3]. Medicinal chemistry teams interested in sigma receptor or TSPO targeting should use this compound as a core building block for generating focused libraries via functionalization at the indole C3 position, leveraging the 5,7-difluoro pattern to simultaneously enhance metabolic stability and tune receptor affinity through electronic effects [3].

Metabolically Stabilized Chemical Probe for Target Engagement Studies Requiring Extended Half-Life

The triple-fluorine arrangement (5-F, 7-F on indole; 4-F on phenyl) provides multi-site metabolic shielding that blocks cytochrome P450-mediated oxidation at three distinct positions [1][3]. This makes 5,7-difluoro-2-(4-fluorophenyl)-1H-indole an ideal starting scaffold for chemical probes requiring extended in vitro or in vivo half-life, particularly for target engagement studies in hepatocyte or microsomal assays where oxidative metabolism is a primary clearance route. The 5,7-difluoroindole scaffold has demonstrated reduced susceptibility to aldehyde oxidase, an advantage over previously described inhibitors in its class [1]. Chemical biology groups should select this compound over the mono-fluoro or non-fluorinated 2-(4-fluorophenyl)-1H-indole analogues (CAS 782-17-2 or 68290-34-6) when metabolic stability is a critical parameter for probe performance [3].

Key Intermediate for Kinase Inhibitor and Anti-Cancer Agent Design Leveraging Fluorinated Indole Pharmacophore

Fluorinated indole derivatives are extensively employed in kinase inhibitor design, where fluorine substitution enhances binding affinity, selectivity, and metabolic stability [3]. The compound has been identified as a versatile intermediate suitable for the synthesis of kinase inhibitors and other therapeutic agents . The 5,7-difluoro substitution pattern provides a specific electronic and steric profile that can be exploited for ATP-binding site interactions (fluorine as H-bond acceptor) and for modulating hinge-region binding through altered indole NH acidity [3]. With consistent multi-vendor commercial availability at 97–98% purity , this compound enables reproducible library synthesis in medicinal chemistry programs targeting oncology, neuroscience, and antiviral indications.

Quote Request

Request a Quote for 5,7-Difluoro-2-(4-fluorophenyl)-1h-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.